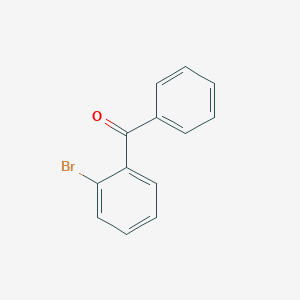

2-Bromobenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABEVIHIQUUXDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370777 | |

| Record name | 2-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13047-06-8 | |

| Record name | 2-Bromobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of 2 Bromobenzophenone

Advanced Synthetic Routes to 2-Bromobenzophenone and its Derivatives

Modern synthetic strategies for this compound and its amino derivatives increasingly employ transition metal catalysis and innovative reaction conditions to achieve higher efficiency and functional group tolerance. These methods represent a significant improvement over traditional approaches like the Friedel-Crafts reaction, which can be limited by catalyst complexation and the need for protecting groups. asianpubs.org

Palladium-Catalyzed Synthesis Approaches

Palladium catalysis has emerged as a powerful tool for the synthesis of benzophenone (B1666685) derivatives, offering novel pathways that are often more direct and versatile than traditional methods.

A notable palladium-catalyzed approach involves the direct addition of sodium arylsulfinates to unprotected 2-aminobenzonitriles to produce o-aminobenzophenones. mdpi.com This method provides a convenient and practical strategy for constructing these important intermediates. mdpi.comresearchgate.net The reaction is typically carried out in a mixture of tetrahydrofuran (B95107) (THF) and water, at a temperature of 80 °C for 48 hours under a nitrogen atmosphere. mdpi.comchemicalbook.com A yield of 90% for 2-amino-5-bromobenzophenone (B122471) has been reported using this method. chemicalbook.com

The general procedure involves charging a Schlenk tube with 2-aminobenzonitrile (B23959), sodium arylsulfinate, palladium(II) acetate (B1210297) (Pd(OAc)₂), 2,2'-bipyridine (B1663995) (bpy), and p-nitrobenzenesulfonic acid (p-NBSA) in a THF/water solvent system. mdpi.comchemicalbook.com The reaction mixture is stirred vigorously at 80 °C. mdpi.comchemicalbook.com After completion, the product is extracted and purified by flash column chromatography. mdpi.comchemicalbook.com This method is compatible with a wide range of functional groups on both the 2-aminobenzonitrile and the sodium arylsulfinate. mdpi.com

| Starting Material 1 | Starting Material 2 | Catalyst System | Solvent | Temperature | Time | Product | Yield |

| 2-Aminobenzonitrile | Sodium arylsulfinate | Pd(OAc)₂, bpy, p-NBSA | THF/H₂O | 80 °C | 48 h | o-Aminobenzophenone | Moderate to Excellent |

| 2-Amino-5-bromobenzonitrile | Benzenesulfinic acid sodium salt | Pd(OAc)₂, bpy, p-NBSA | THF/H₂O | 80 °C | 48 h | 2-Amino-5-bromobenzophenone | 90% |

The proposed mechanism for the palladium-catalyzed synthesis of o-aminobenzophenones from 2-aminobenzonitriles and sodium arylsulfinates involves several key steps. mdpi.com The catalytic cycle is thought to begin with the coordination of Pd(OAc)₂ with the arylsulfinic acid (or its sodium salt) to form a palladium species. mdpi.com This is followed by desulfination to generate an aryl-palladium species. mdpi.com

This aryl-palladium intermediate then coordinates with the cyano group of the 2-aminobenzonitrile derivative. mdpi.com Subsequently, carbopalladation of the nitrile occurs, leading to a ketimine complex. mdpi.com Protonation of this complex releases the ketimine intermediate and regenerates the active palladium catalyst. mdpi.com Finally, hydrolysis of the ketimine intermediate yields the desired o-aminobenzophenone product. mdpi.com The use of bidentate ligands like 2,2'-bipyridine (bpy) can sometimes inhibit palladium-catalyzed aerobic oxidation reactions, but in certain cases, they can promote catalysis by accessing κ1-coordination modes, which facilitates the creation of open coordination sites at the palladium(II) center. nih.gov

Preparation of 2-Aminobenzophenone (B122507) Derivatives

The synthesis of 2-aminobenzophenone derivatives is of significant interest due to their utility as precursors for a wide range of heterocyclic compounds, including pharmacologically active molecules. tubitak.gov.tr

A two-step method for the preparation of 2-aminobenzophenone derivatives begins with the aromatic nucleophilic substitution of nitrobenzene (B124822) derivatives with phenylacetonitrile. tubitak.gov.tr This reaction, typically carried out in the presence of methanolic potassium hydroxide, yields 2,1-benzisoxazoles (anthranils). asianpubs.orgtubitak.gov.tr The use of ultrasonic irradiation in this step has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods. tubitak.gov.trresearchgate.nettubitak.gov.tr This enhancement is attributed to improved mass transfer and cavitation effects.

The second step involves the reductive cleavage of the N-O bond in the 2,1-benzisoxazole intermediates to afford the corresponding 2-aminobenzophenones. asianpubs.orgtubitak.gov.tr Various reducing agents can be employed for this transformation. A common method utilizes iron powder in acetic acid. tubitak.gov.tr Other reported methods for the reductive cleavage of 2,1-benzisoxazoles include the use of samarium(II) iodide (SmI₂), which provides high yields upon protonation, and iodotrimethylsilane, which also offers high selectivity and yields. researchgate.nettandfonline.com Catalytic hydrogenation over palladium on carbon (Pd/C) is another effective method. asianpubs.org However, some reduction methods may not be compatible with other reducible functional groups present in the molecule. tandfonline.com

| Precursor | Reagents | Product |

| 2,1-Benzisoxazole | Fe/acetic acid | 2-Aminobenzophenone |

| 3-Aryl-2,1-benzisoxazole | SmI₂ then protonation | 2-Aminobenzophenone |

| 2,1-Benzisoxazole | Iodotrimethylsilane | o-Aminobenzophenone |

| 2,1-Benzisoxazole | H₂/Pd-C | 2-Aminobenzophenone |

Influence of Ultrasonic Irradiation on Synthesis Parameters

The application of ultrasonic irradiation in chemical synthesis has been shown to significantly impact reaction parameters, often leading to shorter reaction times and higher yields. tubitak.gov.trresearchgate.net This technique, known as sonochemistry, utilizes the energy from ultrasonic waves to create acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. nju.edu.cnmdpi.com This process can enhance mass transfer and accelerate reaction rates.

In the context of reactions involving benzophenone derivatives, ultrasound has been employed to promote various transformations. For instance, studies on the preparation of 2-aminobenzophenone derivatives have demonstrated that ultrasonic irradiation can significantly reduce reaction times and improve yields compared to conventional methods. tubitak.gov.tr The efficiency of sonication is influenced by parameters such as the power and duration of the ultrasound applied. nist.govnih.govresearchgate.net Determining the optimal sonication conditions is crucial for maximizing the desired outcomes of a synthesis. nist.gov

While direct studies on the ultrasonic synthesis of this compound itself are not extensively detailed in the provided results, the principles of sonochemistry suggest its potential to enhance the efficiency of its formation. The energy input from sonication can overcome activation barriers and improve the interaction between reactants, which could be advantageous in the Friedel-Crafts acylation or other routes used to synthesize this compound.

Stereoselective Synthesis of this compound Derivatives

The development of methods for the stereoselective synthesis of chiral molecules is a cornerstone of modern organic chemistry. organic-chemistry.orgbeilstein-journals.orgdiva-portal.org For this compound, this primarily involves the asymmetric reduction of its prochiral carbonyl group to produce chiral (2-bromophenyl)(phenyl)methanol.

Asymmetric Reduction of Carbonyl Group

The enantioselective reduction of prochiral ketones is a well-established method for producing chiral alcohols. wikipedia.org In the case of this compound, this transformation yields a valuable chiral building block. uni-wuppertal.de The success of this reduction is highly dependent on the choice of reducing agent and the chiral catalyst.

One approach involves the use of a chiral lithium aluminium hydride complex. For example, a complex formed with (R)-(-)-2-isoindolinyl-butan-1-ol has been used as a chiral auxiliary for the asymmetric reduction of this compound, demonstrating its utility as a substrate for this type of transformation. uni-wuppertal.de

Chiral Catalyst Applications (e.g., CBS-oxazaborolidine)

Chiral catalysts are instrumental in achieving high enantioselectivity in chemical reactions. catalysis.blognih.govscu.edu.cn The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst, is a prominent method for the enantioselective reduction of ketones. wikipedia.orgorganic-chemistry.org

The asymmetric reduction of this compound using (S)-(−)-2-methyl-CBS-oxazaborolidine as a catalyst in the presence of borane (B79455) dimethyl sulfide (B99878) has been reported to produce (S)-(2-bromophenyl)(phenyl)methanol in high yield (93%) and excellent enantiomeric excess (94% ee). beilstein-journals.orgbeilstein-journals.org This highlights the effectiveness of the CBS catalyst in controlling the stereochemical outcome of the reduction. However, the success of this method can be substrate-dependent. For instance, the asymmetric reduction of a related ketone, (2-bromophenyl)(mesityl)methanone, using the same CBS catalyst resulted in a very low enantioselectivity. beilstein-journals.orgbeilstein-journals.org This underscores the subtle electronic and steric factors that can influence the efficacy of a chiral catalyst.

| Substrate | Catalyst | Reducing Agent | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| This compound | (S)-(−)-2-methyl-CBS-oxazaborolidine | Borane dimethyl sulfide | (S)-(2-bromophenyl)(phenyl)methanol | 93 | 94 | beilstein-journals.orgbeilstein-journals.org |

| (2-bromophenyl)(mesityl)methanone | (S)-(−)-2-methyl-CBS-oxazaborolidine | Not specified | (2-bromophenyl)(mesityl)methanol | Not specified | <15 | beilstein-journals.orgbeilstein-journals.org |

Mechanistic Studies of this compound Reactions

Understanding the mechanisms of chemical reactions is fundamental to controlling their outcomes and developing new synthetic methods. The reactions of this compound, particularly its interactions with strong nucleophiles, have been the subject of mechanistic investigation.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry. chemguide.co.ukspcmc.ac.in In the case of this compound, the bromine atom on the aromatic ring can be displaced by a nucleophile.

Reaction with Grignard Reagents

The reaction of this compound with Grignard reagents is complex, involving both addition to the carbonyl group and substitution of the bromine atom. researchgate.net The Grignard reaction is a powerful tool for forming carbon-carbon bonds, typically through the nucleophilic addition of the organomagnesium halide to a carbonyl compound. organic-chemistry.orgtsijournals.com

Studies have shown that when this compound reacts with methyl, ethyl, and phenyl Grignard reagents, a significant amount of substitution of the bromine atom by the organic group of the Grignard reagent occurs. researchgate.net This is a notable deviation from the typical reactivity of Grignard reagents with ketones.

Free-Radical Substitution Reactions and Homolysis

The carbon-bromine (C-Br) bond in this compound can undergo homolytic cleavage upon photoirradiation. sci-hub.seacs.org This photoinduced homolysis is a facile method for generating 2-aroylaryl radicals. acs.org Studies involving steady-state and transient absorption spectroscopy have been conducted on a series of 2-bromoaryl ketones to understand the transient phenomena, rates of C-Br homolysis, and the behavior of the resulting 2-aroylaryl radicals. researchgate.net X-ray crystal structure analyses reveal that the two aryl rings in these ketones are significantly twisted around the carbonyl (C=O) bond. researchgate.net With the exception of those containing meta-methoxy substituents, most 2-bromo ketones undergo efficient C-Br bond cleavage at rates of approximately 0.1-1.0 x 10⁸ s⁻¹. researchgate.net

The photoinduced homolysis of the C-Br bond in 2-bromobenzophenones generates 2-aroylaryl radicals. acs.org The reactivity of these radicals is significantly influenced by the substituents on the two phenyl rings of the this compound skeleton. acs.orgcapes.gov.br The fate of the initially formed 2-aroylaryl radical is determined by several competing pathways: radical translocation, hydrogen abstraction, recombination, and cyclization. acs.org For instance, highly electrophilic aryl radicals, when generated in a poor hydrogen-donating solvent, tend to undergo radical recombination almost exclusively if there is no structural feature that promotes stabilization through conversion to a π-conjugated hydrofluorenyl radical. researchgate.net Conversely, moderately electrophilic radicals that lack this stabilization pathway can undergo intramolecular 1,5-hydrogen shifts, leading to the formation of dehalogenated diaryl ketones and cyclized fluorenones. researchgate.net

Cyclization Reactions: Pschorr Ring Closure to Fluorenones

The 2-aroylaryl radicals generated from the photolysis of 2-bromobenzophenones can undergo an intramolecular cyclization known as the Pschorr ring closure to produce fluorenones. acs.orgcapes.gov.br This reaction is a valuable method for synthesizing fluorenone derivatives, which are important building blocks for various natural products and organic materials. acs.org

The efficiency of the Pschorr cyclization is heavily dependent on the substituents present on the benzophenone framework. acs.orgcapes.gov.br Substituents on the non-radical ring that can effectively stabilize the hydrofluorenyl π-radical, which is formed after the initial attack of the 2-aroylaryl radical, promote the cyclization process, often leading to excellent isolated yields of fluorenones. capes.gov.br In contrast, the presence of two methoxy (B1213986) groups on the radical-bearing ring makes the resulting aryl σ-radical highly electrophilic and, consequently, unreactive towards both hydrogen abstraction and cyclization. acs.orgcapes.gov.br The photolysis of certain substituted 2-bromobenzophenones in acetonitrile (B52724) at a wavelength of 350 nm has been shown to yield the corresponding cyclization products in high yields, along with small amounts of the dehalogenated ketones. researchgate.net

Condensation Reactions for Polycyclic Aromatic Hydrocarbon Synthesis

This compound serves as a valuable precursor in condensation reactions designed to construct complex polycyclic aromatic hydrocarbons (PAHs). These reactions leverage the reactivity of the ketone and the bromo-substituent to build larger, fused-ring systems.

A notable application of this compound is in the synthesis of 9,10-diphenylanthracene (B110198) (DPA) derivatives. A facile, one-step approach utilizes a McMurry reaction, where this compound undergoes condensation in the presence of titanium tetrachloride (TiCl4) and zinc dust. ust.hk This reaction, however, yields what are described as "abnormal" products rather than a simple deoxygenative coupling. ust.hk

Instead of the expected product, the reaction of this compound produces a monobrominated DPA derivative as the main product, with unsubstituted DPA formed as a byproduct. ust.hk The proposed mechanism involves the formation of diradical species that undergo further transformations to yield the final anthracene (B1667546) framework. ust.hk

The table below outlines the products and yields from the McMurry condensation of 2-halobenzophenones. ust.hk

| Starting Material | Major Product | Major Product Yield | Byproduct | Byproduct Yield |

| 2-Chlorobenzophenone | Monochlorinated DPA (DPA1a) | Not specified | DPA | <10% |

| This compound | Monobrominated DPA (DPA1b) | 28% | DPA | <10% |

Catalytic Applications in this compound Chemistry

The reactivity of this compound makes it a suitable substrate for a variety of catalytic transformations, enabling the synthesis of diverse and complex molecules. These applications range from creating chiral compounds through asymmetric catalysis to selective dehalogenation via photocatalysis.

The derivatization of prochiral ketones like this compound represents a significant area in asymmetric synthesis. The goal is to control the formation of new stereogenic centers, yielding enantiomerically enriched products. mdpi.com This is achieved by employing chiral catalysts that create a dissymmetric environment, influencing the reaction pathway to favor one stereoisomer over another. mdpi.com

While specific examples detailing the asymmetric derivatization of this compound itself are specialized, the principles of modern asymmetric catalysis are directly applicable. Chiral scaffolds are fundamental to this field, with "privileged" structures like BINOLs and SPINOLs being widely used due to their rigid, well-defined chiral environments. nih.gov

Recent advancements have introduced novel catalytic systems with broad applicability:

Chiral N,N'-Dioxide–Metal Complexes : Conformationally flexible C₂-symmetric N,N'-dioxide ligands can be complexed with various metal salts, such as Nickel(II), to form highly efficient catalysts for a range of asymmetric reactions. researchgate.net

Confined Chiral Brønsted Acids : These catalysts have been successfully used to combine simple, widely available materials into C₂-symmetric spirocyclic compounds, demonstrating their power in controlling complex cyclizations. nih.gov

Such catalytic systems are designed to activate substrates like this compound, typically at the carbonyl group, and guide the approach of a reactant to one face of the molecule, thereby inducing high enantioselectivity in the final product.

Photocatalysis offers a powerful method for the dehalogenation of aryl halides like this compound under mild conditions. rsc.org This process uses visible light to excite a photocatalyst, which then initiates a single electron transfer (SET) to the substrate. This generates a radical anion that subsequently expels the halide to form an aryl radical, which is then quenched to yield the dehalogenated product. rsc.orgmdpi.com

The photocatalytic reduction of this compound has been investigated using various catalysts and conditions, demonstrating moderate to high conversion yields. For instance, using a heterogeneous iridium(III)-based photocatalyst in suspension, the reductive dehalogenation of a similar substrate, 2-bromoacetophenone, achieved conversion yields of approximately 90%. mdpi.com

The identification of effective and sustainable photocatalysts is crucial for synthetic applications. High-throughput screening methods have been developed to rapidly evaluate the performance of different catalysts for specific transformations. rsc.orgresearchgate.net A colorimetric screening assay was used to assess various catalysts for the dehalogenation of a series of heteroaromatic halides, including this compound. rsc.orgresearchgate.net

In this screening, the reaction was conducted in a microtiter plate format, allowing for the parallel evaluation of 96 different reactions. rsc.orgresearchgate.net The results for this compound indicated that both metal-free organic photocatalysts and traditional iridium-based catalysts could facilitate the reaction.

The table below presents results from the screening of photocatalysts for the dehalogenation of this compound. rsc.orgresearchgate.net

| Photocatalyst | Catalyst Type | Substrate | Conversion |

| PDI (Perylene diimide) | Organic Dye | This compound | Moderate (>10%) |

| Ir(ppy)₃ | Iridium Complex | This compound | Moderate (>10%) |

These screening results, later confirmed by gas chromatography, identified several promising catalysts for the reductive dehalogenation of this compound, yielding the corresponding dehalogenated product, benzophenone. rsc.orgresearchgate.net

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in organic synthesis for the formation of carbon-carbon bonds. numberanalytics.comsigmaaldrich.com These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst. sigmaaldrich.com this compound, as an aryl bromide, is a suitable substrate for a variety of these transformations, including the Heck, Suzuki, and Stille reactions. sigmaaldrich.comnih.govsigmaaldrich.com These methods provide powerful routes to synthesize more complex molecular architectures from the this compound scaffold.

Heck Reaction Kinetics with Bromo-benzophenone Substrates

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a carbon-carbon bond between an unsaturated halide (like an aryl bromide) and an alkene. numberanalytics.comnih.gov The kinetics of this reaction are complex and depend on multiple factors, including the concentrations of the substrate, base, and catalyst.

A detailed kinetic study on the arylation of n-butyl acrylate (B77674) with 3-bromo-benzophenone, a constitutional isomer of this compound, provides significant insights into the reaction mechanism. researchgate.netias.ac.in The study, which utilized a monomeric palladacycle complex, found that the reaction rate is first-order with respect to the catalyst concentration. researchgate.net The dependence on the concentrations of n-butyl acrylate and the base (sodium acetate) was found to be first-order, tending towards zero-order at higher concentrations. researchgate.net

Interestingly, the reaction rate exhibited a non-linear dependence on the concentration of the bromo-benzophenone substrate, passing through a maximum as the concentration was increased. researchgate.net This phenomenon was attributed to the formation of various palladium species that are inactive in the Heck reaction catalytic cycle. researchgate.net An empirical rate equation was developed to model these observations, and the rates predicted by this model were in good agreement with the experimental data. researchgate.net While these findings are for the 3-bromo isomer, the fundamental kinetic principles are expected to be analogous for this compound.

Role of Palladacycle Catalysts

Palladacycles are organopalladium complexes featuring a palladium atom incorporated into a cyclic structure through a carbon-palladium sigma bond and an intramolecular coordination bond. thieme-connect.comrsc.org These complexes have gained widespread interest as highly efficient and stable pre-catalysts in a variety of cross-coupling reactions, including the Heck and Suzuki reactions. sigmaaldrich.comresearchgate.netthieme-connect.com Their high activity allows for very low catalyst loadings, often with high turnover numbers (TONs). sigmaaldrich.com

The stability and activity of palladacycles stem from the chelate effect of the cyclometalated ligand. researchgate.net They serve as a stable source of the active palladium(0) species required for the catalytic cycle. Oxime-derived palladacycles, for instance, are known to be thermally robust and insensitive to oxygen and moisture, making them practical for a range of carbon-carbon bond-forming processes. sigmaaldrich.com

In the context of bromo-benzophenone substrates, a monomeric palladacycle, [Pd(ppy)(PPh3)(OTs)] (where ppy = 2-phenylpyridine), has been successfully employed as a catalyst for the Heck reaction of 3-bromo-benzophenone. researchgate.net The use of palladacycle catalysts is particularly advantageous for reactions involving less reactive aryl chlorides and bromides. sigmaaldrich.com For example, palladacycles developed by the Bedford group, when combined with bulky, electron-rich phosphine (B1218219) ligands like tricyclohexylphosphine (B42057) (PCy3) or tri-tert-butylphosphine (B79228) (P(t-Bu)3), exhibit exceptional activity in Suzuki and amination reactions of aryl chlorides at extremely low catalyst loadings. sigmaaldrich.com This high efficiency is crucial for the cost-effective synthesis of fine chemicals and pharmaceuticals. sigmaaldrich.comthieme-connect.com

Advanced Spectroscopic and Computational Analysis of 2 Bromobenzophenone

Vibrational and Electronic Spectroscopy

Phosphorescence Spectroscopy

The phosphorescence of 2-bromobenzophenone is characterized by a complex interplay between molecular conformation, physical state (crystalline vs. glassy), and temperature. Its emission spectra are often a superposition of signals from monomeric species and bimolecular excited-state dimers, known as excimers. researchgate.net A significant crossover in the dominant emission mechanism is observed across the temperature range from 1.6 K to 300 K. researchgate.net

The emission characteristics of this compound are highly sensitive to temperature, revealing distinct phenomena in its crystalline and glassy states.

In crystalline this compound, a dramatic change in the emission mechanism occurs as the temperature is varied. researchgate.net

At low temperatures (1.6 K to ~40 K): The phosphorescence spectrum is dominated by monomeric emission, which presents as a superposition of two similar sets of equidistant bands. researchgate.net

At intermediate temperatures (~52 K): The spectrum shows the coexistence of two series of monomer phosphorescence bands along with significant excimer emission. aip.org At this temperature, the time dependence of one of the monomer bands becomes nonmonotonic, which indicates the presence of thermally activated nonradiative transitions between two distinct excited states. aip.org

At higher temperatures (above ~150 K to room temperature): The monomeric emission fades, and the spectrum becomes entirely dominated by a broad, two-hump feature characteristic of excimer emission. researchgate.net At room temperature (293 K), practically only the long-lived excimer is observed. aip.org

In the glassy (vitreous) state, the behavior is notably different.

At 4.2 K: A strong excimer emission component is observed, which is completely absent in the crystal at this low temperature. researchgate.net The monomeric emission in the glass consists of only one series of bands, which are substantially broader than those in the crystal. researchgate.net

As temperature is raised (above 70 K): The monomeric emission intensity in the glass decreases, disappearing completely above this threshold. researchgate.net

At 95 K: Strong excimer emission is present alongside a weak monomeric component. aip.org

The phosphorescence of this compound can be deconstructed into two primary components: emission from individual excited molecules (monomers) and emission from excited molecular pairs (excimers).

The monomeric emission , prominent at low temperatures in the crystalline state, is characterized by two distinct series of sharp, equidistant bands. researchgate.net This structure is a typical fingerprint of benzophenone (B1666685) derivatives, with the spacing of approximately 1680 cm⁻¹ corresponding to the C=O carbonyl stretch frequency. researchgate.net These two series are attributed to emissions from two different conformers of the molecule in its excited triplet state. researchgate.net Time-resolved studies have further identified these as originating from a metastable excited state (referred to as the blue 0-0 band) and a global excited state (the red 0-0 band). aip.org

The excimer emission manifests as a very broad, structureless feature with two humps, appearing in the spectral region of approximately 18,000 to 22,000 cm⁻¹. aip.org This emission becomes the dominant feature in the crystal at temperatures above 150 K and is also strongly present in the glassy state even at very low temperatures. researchgate.netresearchgate.net The energy position and two-band shape of the excimer emission are consistent between the high-temperature crystal and the low-temperature glass. researchgate.net

The excimer emission in this compound originates from a single-photon bimolecular triplet excimer. researchgate.net This excited-state complex is formed by the interaction of the carbonyl groups of two neighboring this compound molecules. researchgate.net

In the crystalline state , the formation of this excimer is a thermally activated process. At very low temperatures, molecular motion is restricted, preventing the necessary conformational rearrangement for excimer formation. As the temperature rises, enhanced internal rotational and vibrational motions, along with crystal phonon modes, allow two neighboring molecules to overcome a small energy barrier and achieve the geometry required for the excimer state. aip.org The excimer begins to appear at temperatures above approximately 60 K, and its emission becomes dominant at higher temperatures. aip.orgresearchgate.net

In the glassy state , the mechanism is different. The strong excimer emission observed even at 4.2 K is attributed to the presence of pre-dimer pairs. researchgate.net It is conjectured that during the preparation of the vitreous sample from the melt, the randomness in the relative positioning of the molecules results in some pairs being trapped in a geometry favorable for excimer formation upon photoexcitation, without the need for thermal activation. researchgate.netaip.org

Time-resolved phosphorescence studies reveal the distinct lifetimes of the monomeric and excimeric species, which are dependent on the material's phase and temperature.

In the crystalline state at 52 K , where both monomer and excimer emissions are present, the excimer emission decays with a simple exponential dependence. aip.org

In the glassy state at 95 K , a significant difference in decay rates is observed. The excimer emission decays substantially faster than the remaining monomeric component. aip.org This rapid damping of the excimer compared to the monomer is a characteristic feature of the phosphorescence in the vitreous state. researchgate.net

| Physical State | Temperature | Emitting Species | Characteristic Decay Time (τ) |

|---|---|---|---|

| Crystal | 52 K | Excimer | 174 ± 19 µs |

| Glassy | 95 K | Excimer | 24.1 ± 0.6 µs |

| Glassy | 95 K | Monomer | 123 ± 13 µs |

The molecular structure of this compound, particularly its conformational flexibility, plays a crucial role in its emission properties. The substitution of a bromine atom at the ortho position results in a strongly asymmetric molecular shape and allows for considerable deformation upon electronic excitation. researchgate.net

This conformational mobility is the basis for the observation of two distinct sets of monomeric emission bands at low temperatures. researchgate.net These two sets are ascribed to the emission from two different conformers of the molecule. One of these conformers is metastable and its characteristic emission is only observed at low temperatures, disappearing above approximately 70 K. researchgate.net The more stable conformer's emission persists to higher temperatures, up to around 140 K. researchgate.net The kinetics of excimer formation are also understood to be at least partially governed by the conformational rearrangement of the two molecules involved in forming the excited dimer. aip.org

Sensitization of Naphthalene Phosphorescence

The process of photosensitization is a photophysical phenomenon where a molecule, the sensitizer, absorbs light energy and subsequently transfers this energy to an acceptor molecule, causing the acceptor to become electronically excited. This compound (2-BrBP) serves as an effective sensitizer for inducing phosphorescence in naphthalene. This process hinges on the principles of intersystem crossing (ISC) and triplet-triplet energy transfer.

Upon absorption of ultraviolet light, the 2-BrBP molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the presence of the heavy bromine atom, spin-orbit coupling is significantly enhanced, which facilitates a rapid and efficient intersystem crossing to the triplet state (T₁) chemicalbook.com. This non-radiative transition involves a change in the electron's spin multiplicity and is a key step in the sensitization process chemicalbook.com.

Once in its relatively long-lived triplet state, the excited 2-BrBP can transfer its energy to a nearby naphthalene molecule, which is in its singlet ground state. This energy transfer, known as triplet-triplet annihilation, promotes the naphthalene to its own triplet state while the 2-BrBP returns to its ground state . The naphthalene, now in an excited triplet state, can then relax back to its singlet ground state by emitting a photon. This radiative decay from a triplet state to a singlet state is termed phosphorescence.

Studies have utilized this sensitization of naphthalene phosphorescence to investigate the properties of 2-BrBP itself. In one such approach, octane was used as a passive neutral matrix to eliminate triplet-excitation mobility within a pure 2-BrBP crystal, allowing for the detailed study of the phosphorescence kinetics of the 2-BrBP and naphthalene system upc.edu. Unlike similar studies with unsubstituted benzophenone, these measurements were performed at cryogenic temperatures as low as 1.6 K to elucidate the emission mechanisms upc.edu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The analysis of ¹H NMR spectra of this compound derivatives provides insight into the electronic environment of the protons within the molecule.

One such derivative, (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(phenyl)methanone, also known as BP2Bpin, was synthesized from this compound via a Suzuki-Miyaura coupling reaction rsc.org. The ¹H NMR spectrum of this derivative was recorded in deuterated chloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) rsc.org.

The spectral data reveals distinct signals corresponding to the aromatic protons and the methyl protons of the pinacolato group. The protons on the phenyl rings appear in the downfield region (7.42-7.78 ppm), which is characteristic of aromatic protons. The significant downfield shift is due to the deshielding effect of the aromatic ring current. The protons of the tetramethyl group on the dioxaborolane ring appear as a sharp singlet in the upfield region at 1.18 ppm rsc.org.

¹H NMR Spectral Data for BP2Bpin Derivative

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.78 | d | 8.37 | 2H | Aromatic |

| 7.74 | d | 7.39 | 2H | Aromatic |

| 7.50-7.56 | m | - | 3H | Aromatic |

| 7.46-7.49 | m | - | 1H | Aromatic |

| 7.42-7.45 | t | - | 2H | Aromatic |

| 1.18 | s | - | 12H | -CH₃ (pinacol) |

Data sourced from The Royal Society of Chemistry rsc.org. Note: 'd' denotes doublet, 'm' denotes multiplet, 't' denotes triplet, 's' denotes singlet.

X-ray Diffraction and Crystallography

Single Crystal X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, providing precise information about molecular conformation and intermolecular interactions.

This compound is known to exhibit polymorphism, meaning it can crystallize into more than one distinct crystal structure upc.edu. The stable phase, designated as Form I, was first identified through single crystal X-ray diffraction upc.edu. A second, metastable phase, known as Form II, was later discovered and can be obtained by crystallization from a supercooled liquid melt upc.edu.

The stability relationship between these two polymorphs has been investigated. While Form II behaves monotropically with respect to the stable Form I under ambient conditions, this relationship becomes enantiotropic at high pressure upc.edu. This indicates that although Form I is more stable at standard conditions, there are conditions of high pressure and temperature where Form II can possess a stable domain upc.eduresearchgate.net. Interestingly, studies have shown that the metastable phase (Form II) is denser than the stable phase (Form I) upc.edu.

Detailed crystallographic analysis has been performed on both polymorphs of this compound, revealing their crystal systems and space groups. Both crystalline phases belong to a centrosymmetric space group, indicating that both enantiomers of the chiral molecule are present in the unit cell, forming a racemate upc.edu.

Form I (Stable Phase): The crystal structure of the stable form was determined to belong to the monoclinic crystal system, with the space group P2₁/a upc.eduaip.org. The space group P2₁/a is a non-standard setting for P2₁/c.

Form II (Metastable Phase): The structure of the metastable polymorph was solved using powder X-ray diffraction data. It also crystallizes in the monoclinic system but is defined by the centrosymmetric space group P2₁/c upc.edu.

The crystallographic parameters for both forms have been determined and are summarized in the table below.

Crystallographic Data for this compound Polymorphs

| Parameter | Form I (Stable) | Form II (Metastable) at 200 K |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 7.84 | 8.4896 |

| b (Å) | 16.83 | 6.5438 |

| c (Å) | 8.49 | 20.253 |

| β (°) | 96.72 | 104.452 |

| Z | 4 | 4 |

Data for Form I sourced from AIP Publishing aip.org. Data for Form II sourced from UPCommons upc.edu. 'Z' represents the number of molecules per unit cell.

Molecular Conformation and Torsion Angles in Crystalline States

The molecular conformation of this compound in the solid state is characterized by a notable asymmetry, largely influenced by the steric hindrance of the bromine atom. This asymmetry is defined by the two torsion angles between the planes of the phenyl rings and the central carbonyl group. aip.org In its crystalline forms, this compound exists as two polymorphs, a stable form I and a metastable form II, both of which are centrosymmetric and contain both enantiomers. upc.edu

The molecular conformations within these two phases are quite similar, with subtle differences in the relative orientation of the phenyl groups. upc.edu For the stable form I, the torsion angle involving the bromine-substituted phenyl ring (O1-C1-C1A-C6A) is 68.3(5)°, while the angle for the unsubstituted phenyl ring (O1-C1-C1B-C6B) is 17.6(6)°. upc.edu In the metastable form II, these angles are 66.8(10)° and 28.8(9)°, respectively. upc.edu The large torsion angle of the brominated ring in both phases is significant when compared to unsubstituted benzophenone. upc.edu This indicates that steric interactions are more influential than conjugation and crystal-packing forces in determining the molecular conformation. upc.edu Despite these differences, the central bond angle at the carbonyl group (C1A-C1-C1B) remains very similar in both forms. upc.edu

| Polymorph | Torsion Angle | Value (°) |

|---|---|---|

| Form I (Stable) | O1-C1-C1A-C6A (Brominated Ring) | 68.3(5) |

| O1-C1-C1B-C6B (Unsubstituted Ring) | 17.6(6) | |

| Form II (Metastable) | O1-C1-C1A-C6A (Brominated Ring) | 66.8(10) |

| O1-C1-C1B-C6B (Unsubstituted Ring) | 28.8(9) |

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a fundamental technique for identifying and characterizing the different polymorphic forms of a substance. rigaku.comcreative-biostructure.com For this compound, PXRD has been crucial in determining the crystal structures of its two known polymorphs: the stable form I and the metastable form II, which is obtained by crystallization from the melt. upc.eduacs.org

The stable form I has a monoclinic crystal lattice belonging to the P2₁/a space group. aip.orgupc.edu The metastable form II has been solved in the centrosymmetric monoclinic space group P2₁/c. upc.eduacs.org PXRD patterns serve as a unique "fingerprint" for each crystal structure, allowing for unambiguous identification and differentiation of the polymorphs. creative-biostructure.comnih.gov By analyzing the diffraction patterns, key crystallographic parameters for each form have been established. aip.orgupc.edu

| Parameter | Form I (Stable) | Form II (Metastable) at 200 K |

|---|---|---|

| Space Group | P2₁/a | P2₁/c |

| a (Å) | 7.84 | 8.4896(19) |

| b (Å) | 16.83 | 6.5438(8) |

| c (Å) | 8.49 | 20.253(1) |

| β (°) | 96.72 | 104.452(6) |

| Z | 4 | 4 |

Analysis of Intermolecular Interactions in Crystal Structures

The crystal packing of this compound is primarily governed by a network of weak intermolecular forces, with aromatic interactions playing a dominant role.

Analysis of the crystal structures of both polymorphs of this compound reveals that conventional hydrogen bonding does not play a significant role in their structural assembly. upc.eduacs.org While C-H⋯O interactions are recognized as a type of weak hydrogen bond that can influence crystal packing in many organic molecules, they are not a defining feature in the case of this compound's solid-state structures. figshare.comwikipedia.org

Aromatic interactions are the most significant intermolecular forces dictating the crystal packing in both polymorphs of this compound. upc.edu The crystal structures of both form I and form II contain a multitude of these interactions, which include T-shaped (C-H⋯π) and parallel-displaced configurations. upc.edu These noncovalent interactions are crucial in building the supramolecular architecture. upc.edursc.org The strength and directionality of these aromatic interactions are so influential that they have been linked to the unexpected observation of uniaxial negative thermal expansion in both polymorphs. upc.eduacs.org The prevalence of these interactions underscores their critical role over other potential forces, like hydrogen bonding, in determining the solid-state arrangement of this compound molecules. upc.edu

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide valuable insights into the conformational properties of this compound. Quantum chemical calculations performed on the related, unsubstituted benzophenone molecule indicate that its dihedral angle is primarily determined by steric interactions rather than crystal-packing forces. upc.edu

However, for this compound, the scenario is more complex due to the bulky bromine substituent. While steric hindrance between the two rings and the bromine atom sets boundaries for the possible conformations, studies have concluded that crystal packing has a "substantial influence on the conformational parameters" of the molecule in its crystalline state. upc.edu Computational analysis has shown that the energy barrier between different conformations in the gas phase is small. upc.edu This suggests that while the intrinsic molecular structure favors certain conformations due to sterics, the intermolecular forces present in the crystal lattice, predominantly the aromatic interactions, play a decisive role in selecting and stabilizing the specific conformation observed in the solid state. upc.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful computational tool for investigating the structural and electronic properties of this compound. DFT calculations have been instrumental in understanding the molecule's conformational preferences, vibrational spectra, and the nature of its polymorphic forms. Full geometry optimization and vibrational spectra modeling for isolated this compound molecules have been successfully performed using DFT methods, such as the B3LYP functional with a 6-31+G(d) basis set.

Conformer Energy Landscapes and Torsion Angles

The introduction of a bromine atom at the 2-position of benzophenone introduces significant steric hindrance between the two aryl groups, leading to a non-planar molecular structure. DFT calculations have been crucial in elucidating the conformational landscape of this compound, revealing the existence of two low-energy conformers which are enantiomeric pairs.

The key differentiators between these conformers are the torsion angles of the phenyl rings relative to the plane of the carbonyl group. For the stable crystalline form (Form I), the torsion angle involving the bromine-substituted phenyl group (O1-C1-C1A-C6A) is approximately 68.3(5)°, while the angle for the unsubstituted phenyl group (O1-C1-C1B-C6B) is about 17.6(6)°. In the metastable form (Form II), these angles are slightly different, at 66.8(10)° and 28.8(9)° respectively. The conformation with the lowest calculated energy closely matches the experimentally observed torsion angles in the stable Form I crystal structure. The energy barrier between these conformations is relatively small, suggesting that in the gas phase at room temperature, a significant population of the higher energy conformer would exist.

Table 1: Torsion Angles of this compound Polymorphs

| Torsion Angle | Form I (Stable) | Form II (Metastable) |

| O1-C1-C1A-C6A (Brominated Ring) | 68.3(5)° | 66.8(10)° |

| O1-C1-C1B-C6B (Unsubstituted Ring) | 17.6(6)° | 28.8(9)° |

Quantum Chemical Modeling of Isolated Molecules

Quantum chemical modeling of isolated this compound molecules using DFT provides insights into the intrinsic properties of the molecule, free from crystal packing effects. These calculations have confirmed the existence of the two low-energy conformers and have been used to predict their relative stabilities. The modeling demonstrates that steric interactions play a more significant role than conjugation and crystal-packing forces in determining the molecular conformation of benzophenone derivatives.

Excited State Conformation Changes

Upon electronic excitation, the this compound molecule is known to undergo considerable deformation. This change in conformation is a key aspect of its photophysical properties. While specific DFT calculations detailing the excited state geometry of this compound are not extensively documented in the provided search results, the principles of excited-state calculations in related benzophenone systems can be applied.

Time-dependent DFT (TD-DFT) is a common method used to investigate the geometries of excited states. For benzophenone, calculations have shown that the ground state has twisted phenyl rings, while the excited state maintains a similar, albeit with slightly different twist angles, steeper potential well. It is reasonable to infer that TD-DFT calculations on this compound would reveal changes in the phenyl ring torsion angles and the carbonyl bond length upon excitation, which are crucial for understanding its luminescence properties.

Molecular Orbital Studies

The electronic properties of this compound are governed by its molecular orbitals. Frontier molecular orbital (FMO) theory, which focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is particularly important in understanding the molecule's reactivity and electronic transitions.

While specific HOMO and LUMO energy values for this compound were not found in the search results, DFT calculations can readily provide this information. For benzophenone and its derivatives, the HOMO is typically a non-bonding orbital localized on the carbonyl oxygen, while the LUMO is a π* anti-bonding orbital distributed over the carbonyl group and the phenyl rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's electronic excitation energy. A smaller gap generally indicates higher reactivity and a lower energy electronic transition. The introduction of the bromine atom is expected to influence the energies of these orbitals and thus the HOMO-LUMO gap.

Triplet Exciton Spectra Calculations

The phosphorescence of this compound is a key feature of its photophysics, arising from the emission of light from its triplet excited state. At low temperatures, the phosphorescence spectrum exhibits a fine structure characteristic of the isolated molecule. However, at higher temperatures, a broad, two-hump feature is observed, which has been attributed to the formation of a bimolecular triplet excimer.

Computational methods, particularly those based on multiconfigurational wave functions, can be employed to calculate the properties of triplet states and their potential energy surfaces. For the parent compound, benzophenone, computational studies have shown that intersystem crossing from the initially populated singlet excited state to the triplet manifold is highly efficient. These calculations have also revealed the mixed nπ/ππ character of the lowest triplet state (T1) and the role of a higher-lying triplet state (T2) as an intermediate in the population of T1.

While specific calculations of the triplet exciton spectra for this compound were not detailed in the provided search results, it is understood that such calculations would involve determining the potential energy surfaces of the interacting triplet-state molecules to model the formation and emission of the triplet excimer.

Analysis of Negative Thermal Expansion Mechanisms

A remarkable property of both the stable and metastable crystalline forms of this compound is the presence of uniaxial negative thermal expansion (NTE), meaning the material contracts in one direction upon heating. This counterintuitive behavior is of significant interest for the development of materials with tailored thermal expansion properties.

The mechanism of NTE in this compound is attributed to the presence of a multitude of aromatic interactions within the crystal structure, including T-shaped and parallel-displaced arrangements. DFT calculations, in conjunction with temperature-resolved X-ray diffraction, have been used to analyze the strength and directionality of these interactions and their role in the observed NTE.

In the stable form (Form I), the uniaxial contraction is observed along the crystallographic a-axis. This is rationalized by a sliding motion of layers of molecules, facilitated by the weakening of intermolecular aromatic interactions upon heating. A similar mechanism is proposed for the metastable form (Form II), where layers interconnected by T-shaped aromatic interactions are thought to slide relative to one another. The analysis of the thermal expansion tensors, supported by computational modeling, is crucial for interpreting the complex interplay of these weak interactions that leads to the anisotropic thermal behavior of this compound.

Thermal Analysis

The thermal behavior of this compound and its polymorphs has been characterized through various analytical techniques, revealing a complex relationship between its solid forms. upc.edu

Differential Scanning Calorimetry (DSC) Studies of Polymorphs

Differential Scanning Calorimetry (DSC) has been employed to determine the thermal properties of this compound's polymorphs. upc.eduaip.org The stable form (Form I) exhibits a melting temperature of 318.0 K. aip.org DSC thermograms show distinct melting endotherms for the different crystalline forms, allowing for the characterization of their relative stabilities and transition behaviors upon heating. upc.edu The melting temperatures of both polymorphs have been shown to approach each other as pressure increases. upc.edu

| Parameter | Value |

|---|---|

| Melting Temperature (Tm) | 318.0 K |

| Enthalpy of Melting (ΔHm) | 68.23 J/g |

Temperature-Resolved X-ray Diffraction

Temperature-resolved X-ray diffraction studies have been crucial in understanding the structural changes in this compound's polymorphs as a function of temperature. upc.edu These experiments confirmed the presence of uniaxial negative thermal expansion. upc.edu The lattice parameters of both the stable (Form I) and metastable (Form II) phases were determined over a range of temperatures, from 90 K to 300 K. researchgate.net The data from these studies allow for the precise calculation of the thermal expansion tensors and provide a detailed view of the anisotropic thermal behavior of the crystal lattice. upc.edu No phase transitions were observed in the studied temperature range at ambient pressure. researchgate.net

| Polymorph | Parameter | p₀ | p₁ (×10³) | p₂ (×10⁵) |

|---|---|---|---|---|

| Stable Form I | a (Å) | 7.789(2) | 0.10(2) | -0.01(5) |

| b (Å) | 16.657(6) | 0.31(6) | -0.02(1) | |

| c (Å) | 8.435(2) | 0.13(2) | 0.01(5) | |

| β (°) | 97.83(6) | -0.10(6) | -0.01(1) | |

| V (ų) | 1083.5(1.5) | 32(2) | 2(3) | |

| Metastable Form II | a (Å) | 8.468(8) | 0.14(8) | -0.02(2) |

| b (Å) | 6.469(2) | -0.10(2) | 0.21(6) | |

| c (Å) | 20.046(3) | 0.91(3) | 6.9(9) | |

| β (°) | 105.3(3) | -0.15(4) | -1.0(9) | |

| V (ų) | 1059.6(3.3) | 55(4) | 42(9) |

Note: The temperature dependence of the parameters is described by the polynomial equation: Parameter(T) = p₀ + p₁T + p₂T².

Phase Behavior and Pressure-Temperature Phase Diagrams

A pressure-temperature (P-T) phase diagram for this compound has been constructed based on thermodynamic properties determined at both normal and high pressures. upc.eduacs.org This diagram reveals the stability relationship between the two polymorphs and the liquid phase. upc.edu High-pressure thermal analysis shows that the melting curves of Form I and Form II converge at a triple point (I-II-L). upc.edu This convergence indicates that the metastable Form II possesses a stable domain at high pressure and high temperature. upc.edu This is a notable case where the densest form (Form II) is not the most stable form under ambient conditions. upc.eduacs.org

The stability relationship between the two polymorphs of this compound is dependent on pressure. upc.eduacs.org At ambient pressure, the metastable Form II behaves monotropically with respect to the stable Form I. upc.eduacs.org This means that Form II is always less stable than Form I, and the transition from Form II to Form I is irreversible. When a transformation between polymorphs can only occur in one direction, it is referred to as monotropy. netzsch.com

However, this relationship changes under high pressure. upc.edu The phase relationship becomes enantiotropic at pressures and temperatures above the I-II-L triple point. upc.edu An enantiotropic relationship means the transformation between forms is reversible, with each form being stable under a specific range of temperatures and pressures. netzsch.comresearchgate.net For this compound, this transition to enantiotropy provides a clear example of how pressure can alter the fundamental stability hierarchy of polymorphic systems. upc.eduacs.org

Glassy State Studies

The study of this compound in its amorphous or glassy state provides significant insights into its molecular dynamics and thermal properties. This state is typically achieved by cooling the molten compound at a rate sufficient to prevent crystallization, resulting in a supercooled liquid that eventually vitrifies.

Calorimetric Analysis

Differential Scanning Calorimetry (DSC) is a primary technique used to characterize the glassy state of this compound. Upon heating the prepared glass from a low temperature, a distinct glass transition is observed. This transition (Tg) marks the point where the amorphous solid transforms into a highly viscous, supercooled liquid. upc.edu

Research has identified the glass transition temperature (Tg) of this compound to be approximately 220.3 K to 224.8 K. upc.edunih.gov As the temperature is increased beyond Tg, the supercooled liquid becomes unstable and undergoes an exothermic event known as cold crystallization, where it recrystallizes into a metastable crystalline form (Form II). upc.edu

| Thermal Event | Temperature (K) | Method | Reference |

|---|---|---|---|

| Glass Transition (Tg) | 224.8 ± 0.5 (midpoint) | DSC | upc.edu |

| Glass Transition (Tg) | 220.3 | DSC | nih.gov |

| Cold Crystallization (into Form II) | ~265 | DSC | upc.edu |

Dielectric Spectroscopy and Molecular Relaxations

Temperature- and pressure-dependent dielectric spectroscopy has been employed to investigate the molecular dynamics of this compound in its supercooled liquid and glassy states. nih.gov These studies reveal several distinct relaxation processes:

α-Relaxation: This is the primary structural relaxation process associated with the cooperative movement of molecules. nih.gov Its characteristic timescale dramatically increases as the temperature is lowered, and its kinetic freezing at the glass transition temperature is the defining feature of vitrification. nih.gov The main loss feature in the dielectric spectra just above Tg is identified as this α-relaxation. nih.gov

Secondary Relaxations (β and γ): In the glassy state, where the large-scale cooperative movements of the α-relaxation are frozen, secondary dynamic processes remain active. nih.gov For this compound, two distinct secondary relaxations have been identified in its dielectric loss spectra: nih.govnih.gov

Johari-Goldstein (JG) β-Relaxation: This process is attributed to non-diffusive, rigid molecular rototranslations and is considered an intrinsic feature of molecular glass-formers. nih.govnih.gov

Intramolecular γ-Relaxation: This faster process is related to internal molecular degrees of freedom. nih.gov For this compound, this relaxation has been specifically identified as the inter-enantiomeric conversion between two isoenergetic conformers that differ in the sign of the dihedral angle between the brominated aryl ring and the coplanar phenyl-ketone part of the molecule. nih.gov

| Relaxation Process | Type | Physical Origin | Reference |

|---|---|---|---|

| α-Relaxation | Structural | Cooperative molecular motion (kinetic freezing defines Tg) | nih.gov |

| β-Relaxation | Johari-Goldstein (Secondary) | Rigid molecular rototranslations | nih.govnih.gov |

| γ-Relaxation | Intramolecular (Secondary) | Inter-enantiomeric conversion between conformers | nih.gov |

Low-Temperature Spectroscopic and Thermal Properties

Time-resolved photoluminescence spectroscopy has been used to study the structure of glassy this compound at cryogenic temperatures such as 1.6 K and 65 K. aip.org These studies investigate the decay kinetics of monomer and excimer emission bands, providing insight into the conformation of excited molecules in the amorphous solid state. aip.org

Interestingly, even the highly ordered single crystal of this compound exhibits thermal properties at low temperatures (0.4 to 30 K) that are typically characteristic of disordered solids. aps.org Heat capacity measurements of the crystal show anomalies such as a linear temperature dependence and a "boson peak," features inherent to glassy materials. aps.org This suggests that low-energy intramolecular modes within the ordered crystal can give rise to glass-like thermal behavior. aps.org

Advanced Applications and Emerging Research Directions

Materials Science Applications

In the realm of materials science, the benzophenone (B1666685) core, particularly when functionalized as in 2-bromobenzophenone, offers a versatile platform for the development of new organic materials with tailored electronic and optical properties.

The benzophenone framework is a subject of considerable interest in the design of materials for Organic Light-Emitting Diodes (OLEDs). Its electron-deficient nature, combined with a highly twisted geometry, helps in reducing intermolecular interactions and self-quenching effects. These characteristics are crucial for developing efficient and stable OLED devices.

Benzophenone derivatives have been successfully employed as host materials in phosphorescent OLEDs (PhOLEDs). The primary role of a host material is to efficiently transfer charge to the emitter (dopant) while preventing emission-quenching phenomena. For instance, host materials derived from 3,3'-dibromobenzophenone have been synthesized and used in PhOLEDs, demonstrating high external quantum efficiencies (EQEs) exceeding 10% for a range of colors from red to blue.

One notable example is the host material HA5, which incorporates two carbazole (B46965) fragments. Green PhOLEDs using HA5 as the host demonstrated a very high power efficiency of 99.1 lm/W and an exceptional EQE of 25.1%. The high triplet energy of many benzophenone-based hosts makes them suitable for preventing reverse energy transfer from the emitter to the host, a critical factor for device efficiency.

| Host Material | Emitter Type | Max. EQE (%) | Power Efficiency (lm/W) | Color |

| HA1 | Phosphorescent | 15.6 | 26.5 | Green |

| HA2 | Phosphorescent | 12.3 | 13.8 | Green |

| HA3 | Phosphorescent | 11.5 | 10.1 | Green |

| HA5 | Phosphorescent | 25.1 | 99.1 | Green |

The inherent properties of the benzophenone core, such as efficient intersystem crossing (ISC) due to strong spin-orbit coupling, make it a promising candidate for the development of Thermally Activated Delayed Fluorescent (TADF) emitters. TADF materials can harvest both singlet and triplet excitons for light emission, potentially leading to 100% internal quantum efficiency in OLEDs.

The design strategy for benzophenone-based TADF emitters often involves creating molecules with a small singlet-triplet energy gap (ΔEST) to facilitate reverse intersystem crossing (RISC). This is typically achieved by linking the electron-deficient benzophenone core with various electron-donating units to create a charge-transfer state. Carbazole dendrimers with a benzophenone core have been synthesized and shown to exhibit TADF properties. For example, an adamantane-substituted dendrimer displayed green TADF emission with a photoluminescence quantum yield (PLQY) of 40% in a neat film.

| TADF Material System | ΔEST (eV) | PLQY (%) | Emission Color |

| Adamantane-substituted carbazole-benzophenone dendrimer | <0.1 (implied) | 40 | Green |

| Benzophenone in mesoporous silica (B1680970) nanomaterials | <0.06 | - | - |

While specific studies focusing solely on the linear and nonlinear optical (NLO) properties of this compound are not extensively detailed in the provided context, the broader class of benzophenone and its derivatives are known to possess interesting optical characteristics. The design of molecules with significant NLO properties often involves creating asymmetric electronic structures, typically by incorporating electron-donating and electron-withdrawing groups connected by a π-conjugated system. The benzophenone moiety can act as an effective electron-withdrawing group in such "push-pull" architectures. The introduction of a bromine atom at the 2-position can influence the molecular geometry and electronic distribution, potentially modulating these NLO properties. Further research into this compound and its specifically designed derivatives could unveil significant NLO responses, which are crucial for applications in optical communications and data storage.

Benzophenone and its derivatives are widely recognized as efficient Type II photoinitiators for free radical polymerization. Upon absorption of UV light, the benzophenone moiety transitions to an excited triplet state and can then abstract a hydrogen atom from a co-initiator (often an amine) to generate free radicals, which in turn initiate polymerization.

Recent research has focused on developing benzophenone-based polymeric photoinitiators to improve migration stability, a critical issue in applications like food packaging coatings. For instance, poly(2-(4-benzophenone methylene (B1212753) ether)-1,3-dihydroxypropane maleate)) (PBM) has demonstrated higher photoinitiating efficiency than the parent benzophenone molecule in the photopolymerization of tripropyleneglycol diacrylate (TPGDA). The design of multifunctional benzophenone-based photoinitiators that can be activated by LED light sources is also an active area of research, with applications in 3D printing.

Organic Light-Emitting Diodes (OLEDs)

Supramolecular Chemistry Involving this compound

Supramolecular chemistry offers a "bottom-up" approach to creating functional materials by designing molecules that self-assemble into ordered structures through non-covalent interactions. Benzophenone derivatives have been incorporated into supramolecular systems to control material properties at the nanoscale.

A notable example involves the use of benzophenone-functionalized dipeptides that self-assemble into supramolecular gel noodles. These gel structures act as templates to localize the photoinitiator. Upon UV irradiation, polymerization of acrylate (B77674) monomers occurs primarily around the gel noodle templates. This method provides spatial control over the polymerization process, enabling the fabrication of mechanically robust structures with intricate designs, such as hollow-core architectures. This approach can increase the Young's modulus of the resulting material by up to two orders of magnitude. The specific substitution pattern on the benzophenone ring, such as the presence of a bromine atom, can influence the self-assembly behavior and the efficiency of the photoinitiation process, opening avenues for tuning the properties of the final polymerized material.

Supramolecular Networks in Crystal Structures

The crystal structure of this compound's stable form (form I) is known to be a racemate, crystallizing in the monoclinic space group P21/a. upc.edu Its supramolecular assembly is stabilized by a network of weak intermolecular forces. A notable interaction is the T-shaped aromatic interaction, where the hydrogen atom of one phenyl ring points towards the π-face of an adjacent ring. upc.edu Additionally, parallel-displaced π-π stacking interactions are crucial for the crystal packing. These occur between both the unsubstituted phenyl rings and the bromine-containing rings of neighboring molecules, contributing significantly to the lattice energy. upc.edu

The presence of the bromine atom also introduces the potential for halogen bonding, a directional interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. researchgate.netsemanticscholar.org While not explicitly detailed as the dominant force for this compound in the available literature, such M-Cl···X-C halogen bonds are recognized as valuable synthons in supramolecular chemistry for building network structures. researchgate.net The interplay of these varied aromatic interactions, van der Waals forces, and potential halogen bonds defines the unique, three-dimensional supramolecular network of crystalline this compound. upc.edu

Host-Guest Chemistry and Encapsulation of Organometallic Systems

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule forms a cavity that encapsulates a "guest" molecule or ion. youtube.com This branch of supramolecular chemistry is pivotal for applications in catalysis, sensing, and drug delivery. thno.org Benzophenone and its derivatives are recognized as attractive guest molecules in this field due to their structural and electronic properties. mdpi.com

Recent studies have demonstrated the encapsulation of benzophenone within the molecular crystals of fluorinated organometallic coordination complexes, which act as the host. mdpi.com In these structures, the recognition and binding of the benzophenone guest are driven by π-hole···π and metal···π interactions between the electron-deficient host and the π-system of the benzophenone. mdpi.com

Medicinal Chemistry and Biological Activity

The benzophenone scaffold is a ubiquitous and valuable structure in medicinal chemistry, found in numerous molecules that exhibit a wide range of biological activities. nih.gov Its derivatives are key components in the synthesis of pharmaceuticals, serving as versatile intermediates that can be readily modified to produce complex active pharmaceutical ingredients (APIs). nih.govjingyepharma.com

Synthesis of Pharmaceutical Intermediates

This compound and its close analogues serve as critical building blocks in the synthesis of various pharmaceuticals. The reactivity of the carbon-bromine bond and the ability to further functionalize the benzophenone core make it a versatile precursor. For instance, bromobenzophenone is a key intermediate in the synthesis of potent p38α MAP kinase inhibitors, which are investigated for treating inflammatory diseases. nih.gov The synthesis involves a Jones oxidation of the corresponding alcohol to yield the bromobenzophenone, which then undergoes further reactions like regioselective amination. nih.gov

Furthermore, the related compound 2-amino-5-bromobenzophenone (B122471) is a direct precursor in the synthesis of Bromazolam, a triazolobenzodiazepine. wikipedia.org The synthesis pathway involves the acylation of the amino group, followed by cyclization reactions to form the characteristic seven-membered diazepine (B8756704) ring and subsequent fusion with a triazole ring. wikipedia.org The purity of such benzophenone intermediates is critical, as it directly impacts the efficiency of the multi-step synthesis and the safety profile of the final drug product. jingyepharma.com

Derivatization for Bioactive Compounds (e.g., Schiff Bases)

A common and effective strategy to generate new bioactive compounds is the chemical derivatization of a core scaffold. 2-Aminobenzophenone (B122507) derivatives, which can be prepared from this compound, are frequently used to synthesize Schiff bases (also known as imines or azomethines). Schiff bases are formed through the condensation reaction between a primary amine and an active carbonyl compound (an aldehyde or ketone). neliti.com

These compounds are characterized by the C=N (azomethine) group and are widely studied due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. nih.govnih.gov The synthesis of Schiff bases from aminobenzophenone derivatives introduces new functional groups and modifies the electronic and steric properties of the parent molecule, often leading to enhanced biological activity. neliti.com

Antimicrobial Activity Studies

Schiff bases derived from aminobenzophenone precursors have demonstrated notable potential as antimicrobial agents. nih.gov Their biological activity is evaluated against a range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as fungal strains. neliti.com The effectiveness of these compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). mediresonline.org

In studies involving Schiff bases synthesized from benzaldehyde (B42025) derivatives, compounds showed significant bacteriostatic and bactericidal action against pathogens like Escherichia coli and Staphylococcus aureus. mediresonline.org For example, certain derivatives exhibited MIC values as low as 62.5 µg/mL against these bacteria. mediresonline.org The same compounds also displayed fungistatic activity against fungi such as Candida albicans. mediresonline.org The presence of specific functional groups on the Schiff base structure, such as phenolic -OH or nitro -NO₂, has been shown to enhance antimicrobial activity. nih.gov These findings underscore the value of using the this compound scaffold as a starting point for developing new and effective antimicrobial agents. nih.govmediresonline.org

The table below summarizes the antimicrobial activity of representative Schiff base derivatives.

| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| PC1 | E. coli | 62.5 | 125 |

| S. aureus | 62.5 | 125 | |

| C. albicans | 250 | >500 (Fungistatic) | |

| PC2 | E. coli | 250 | 500 |

| S. aureus | 62.5 | 125 | |

| C. albicans | 62.5 | >500 (Fungistatic) | |

| PC3 | S. aureus | 62.5 | 250 |

| C. albicans | 62.5 | >500 (Fungistatic) | |

| Data derived from studies on Schiff bases synthesized from benzaldehyde and anisaldehyde derivatives, demonstrating typical activity ranges for this class of compounds. mediresonline.org |

Conclusion and Future Research Perspectives

Intermediate in Organic Synthesis

The compound is widely used as an intermediate for synthesizing more complex molecules. Its photochemical conversion to fluorenones is a significant application, as fluorenones are important structural motifs in materials science and medicinal chemistry. acs.orgresearchgate.net It is also a starting material for the one-pot synthesis of halo-substituted 9,10-diphenylanthracenes, which are blue-fluorescent chromophores, through a McMurry-type reaction that proceeds via an "abnormal" pathway. ust.hk Furthermore, derivatives of 2-bromobenzophenone are used in domino reactions to construct complex heterocyclic systems like indoloquinolines and carbocycle-fused quinolines. acs.org It also serves as a precursor for synthesizing 2-aroylbenzoate derivatives through palladium-catalyzed carbonylation reactions. uit.no

Role in Photocatalysis

The ability of this compound to undergo efficient C-Br bond homolysis upon photoirradiation makes it a useful photoinitiator. acs.orgnih.gov By generating aryl radicals, it can initiate subsequent radical-based transformations. This process is a form of photocatalysis where light energy is used to drive a chemical reaction, in this case, the Pschorr cyclization to form fluorenones. acs.orgnih.govcapes.gov.br The reactivity and pathway can be tuned by altering the substituents on the aromatic rings. acs.org

Use in Medicinal Chemistry and Drug Discovery

While this compound itself is not a pharmaceutical agent, its structural core is found in or used to synthesize medicinally relevant compounds. For example, the related compound 2-amino-5-bromobenzophenone (B122471) is categorized as a precursor in the synthesis of bromazolam, a benzodiazepine (B76468) derivative. caymanchem.com More broadly, aminobenzophenone derivatives are widely used in the synthesis of various pharmaceutical compounds. chemicalbook.comjingyepharma.com This highlights the role of the substituted benzophenone (B1666685) scaffold, for which this compound is a key example, as a crucial intermediate in medicinal chemistry and drug discovery programs. jingyepharma.com

Q & A

Basic Research Questions

Q. What are the primary synthesis routes for 2-Bromobenzophenone, and what are their comparative advantages?